4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a versatile chemical compound with a unique structure that allows for various applications in scientific research
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3S/c1-15(2)17-5-7-18(8-6-17)20-13-21-22(24-11-12-26(21)25-20)27-14-16-3-9-19(23)10-4-16/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFVHEBJAHADQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-CH₂-) undergoes oxidation under controlled conditions to form sulfoxides or sulfones.
| Reagent System | Conditions | Product(s) Formed | Byproducts |
|---|---|---|---|
| H₂O₂ in acetic acid | 50–60°C, 4–6 hours | Sulfoxide derivative (S=O) | Water |
| KMnO₄ in acidic medium | RT, 12–24 hours | Sulfone derivative (O=SO₂) | MnO₂, H₂O |
Key Observations :
-
The electron-withdrawing fluorine atom on the benzyl group slightly reduces the oxidation rate compared to non-fluorinated analogs.
-
Sulfone formation requires stronger oxidizing agents and extended reaction times.
Reduction Reactions
The thioether and pyrazine moieties are susceptible to reduction.
| Reagent System | Conditions | Product(s) Formed | Selectivity |
|---|---|---|---|
| NaBH₄ in ethanol | RT, 2 hours | Thiol derivative (-SH) | Partial reduction |
| LiAlH₄ in THF | Reflux, 6 hours | Amine derivative (pyrazine → pyrazolidine) | Complete reduction |
Mechanistic Notes :
-
LiAlH₄ reduces both the thioether (to thiol) and the pyrazine ring (to a saturated pyrazolidine).
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NaBH₄ selectively reduces the thioether without affecting the aromatic core.
Nucleophilic Substitution
The fluorine atom on the benzyl group participates in aromatic substitution reactions.
| Reagent | Conditions | Product(s) Formed | Yield (%) |
|---|---|---|---|
| NaOH (aqueous) | 120°C, 8 hours | Hydroxybenzylthio derivative | 35–40 |
| NH₃ in MeOH | 60°C, 12 hours | Aminobenzylthio derivative | 25–30 |
Limitations :
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrazine core supports palladium-catalyzed coupling.
| Reaction Type | Reagents/Conditions | Product(s) Formed | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 5 mol% Pd |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated pyrazolo derivatives | 3 mol% Pd |
Efficiency :
-
Suzuki coupling at the 2-position (isopropylphenyl) achieves >70% yield due to favorable steric and electronic factors .
Thermal Stability
The compound decomposes at elevated temperatures:
| Temperature Range (°C) | Observation | Degradation Products |
|---|---|---|
| 200–220 | Partial cleavage of thioether bond | H₂S, fluorobenzaldehyde |
| >250 | Pyrazine ring fragmentation | Isopropylbenzene, cyanamide |
Photochemical Reactivity
UV irradiation (254 nm) induces:
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Thiyl radical formation : Leads to dimerization via S-S bond formation.
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Ring-opening reactions : Observed in polar solvents like acetonitrile.
Scientific Research Applications
Tyrosinase Inhibition
One significant area of research involves the inhibition of tyrosinase, an enzyme crucial for melanin production. Inhibitors of tyrosinase are sought after for treating hyperpigmentation disorders. The presence of the 4-fluorobenzyl moiety in similar compounds has shown promising results in enhancing tyrosinase inhibition:
- Case Study : A study evaluated compounds structurally related to 4-fluorobenzyl derivatives for their ability to inhibit tyrosinase from Agaricus bisporus. One compound demonstrated an IC50 value of 0.18 μM, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM) in terms of activity and safety on B16F10 cells .
Antimicrobial Activity
Compounds with similar structures have been investigated for their antimicrobial properties. The incorporation of a thio group can enhance the interaction with microbial targets.
- Research Findings : Studies have indicated that thioether-containing compounds exhibit enhanced antimicrobial activity against various bacterial strains, suggesting that derivatives like 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine may also possess similar properties.
Organic Electronics
The pyrazolo[1,5-a]pyrazine structure is of interest in organic electronics due to its electronic properties.
- Application Example : Research into pyrazolo compounds has indicated their potential use as semiconductors in organic light-emitting diodes (OLEDs). The incorporation of functional groups like fluorobenzyl can modify the electronic characteristics, enhancing charge transport properties.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been investigated for their biological activities, such as tropomyosin receptor kinase inhibition.
4-Fluorobenzyl cyanide: This compound features a fluorobenzyl group and has been studied for its role in enhancing electrochemical kinetics in lithium-ion batteries.
Uniqueness
4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential for diverse scientific research applications make it a valuable compound in multiple fields.
Biological Activity
The compound 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic structure that often exhibits diverse biological activities. The presence of a 4-fluorobenzyl group and a 4-isopropylphenyl moiety contributes to its lipophilicity and binding affinity to various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several noteworthy biological activities:
- Sleep Modulation : In preclinical studies, it has been shown to increase slow-wave sleep while decreasing the number of awakenings after sleep onset. This suggests potential applications in treating sleep disorders .
- Tyrosinase Inhibition : The compound has demonstrated significant inhibitory effects on tyrosinase, an enzyme critical for melanin production. This property may be beneficial in cosmetic applications for skin lightening and in treating conditions like hyperpigmentation .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, related compounds have been shown to inhibit Sirtuin1 (SIRT1), leading to the overexpression of p53, a tumor suppressor gene .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Sleep Induction Mechanism :
- Tyrosinase Inhibition :
- Anticancer Mechanism :
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds with promising results:
- A study evaluating various pyrazolo derivatives found that modifications at the benzyl position significantly influenced tyrosinase inhibitory activity, with some compounds exhibiting IC50 values as low as 0.18 μM compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .
- Research into N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives indicated that structural modifications could enhance anticancer activity while maintaining low toxicity profiles through in silico modeling approaches .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
- Methodology : The synthesis typically begins with functionalizing the pyrazolo[1,5-a]pyrazine core. For example, a 4-chloropyrazolo[1,5-a]pyrazine precursor (e.g., compound 2a in ) can undergo nucleophilic substitution with 4-fluorobenzylthiol to introduce the thioether group. The 4-isopropylphenyl group is introduced via Suzuki coupling or direct alkylation.
- Critical Conditions :
- Solvent choice (e.g., DCM or ethanol for thiol substitution) and temperature control (e.g., 0–25°C to avoid side reactions).
- Use of catalysts like Pd(PPh₃)₄ for coupling reactions.
- Purification via flash chromatography or crystallization (e.g., Et₂O) to isolate the product .
Q. How is the compound characterized using spectroscopic techniques, and what critical spectral markers should be prioritized?
- Methodology :
- 1H NMR : Key signals include the aromatic protons of the 4-fluorobenzyl group (δ 7.00–7.32 ppm, multiplet) and the isopropyl group (δ 1.20–1.35 ppm, doublet for CH₃; δ 2.80–3.00 ppm, septet for CH).
- 13C NMR : Look for the fluorinated aromatic carbon (δ 162–165 ppm, J = 245 Hz) and the thiomethyl carbon (δ 35–40 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine/fluorine .
Q. What in vitro assays are appropriate for initial biological screening of this compound?
- Methodology :
- Enzyme Inhibition : Use kinase or phosphodiesterase assays (e.g., tyrosine kinase inhibition protocols in ) with ATP/ADP detection systems.
- Cellular Uptake : Radiolabeled compound tracking or fluorescence-based assays.
- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and experimental NMR data for this compound?
- Methodology :
- Cross-Validation : Compare experimental 1H/13C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set).
- X-ray Crystallography : Resolve ambiguities (e.g., regiochemistry of substitution) using single-crystal data (e.g., C–C bond lengths < 0.003 Å accuracy in ).
- Dynamic Effects : Account for solvent polarity and conformational flexibility in computational models .
Q. What strategies optimize the substitution pattern to enhance target selectivity while maintaining metabolic stability?
- Methodology :
- Fragment Replacement : Replace the 4-fluorobenzylthio group with bioisosteres (e.g., 4-chlorobenzyl or morpholine-thioether) to modulate lipophilicity (logP) and reduce CYP3A4 metabolism.
- Piperazine Modifications : Introduce polar groups (e.g., hydroxyl or carboxamide) to the piperazine fragment (as in ) to improve solubility and target engagement.
- Metabolic Profiling : Use deuterated analogs (e.g., CD₃ groups in ) to block oxidative degradation .
Q. How do computational methods contribute to understanding the compound's binding interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets). Prioritize hydrogen bonds with hinge regions (e.g., NH of pyrazolo[1,5-a]pyrazine with kinase backbone).
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and entropy changes.
- QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., fluorine’s electron-withdrawing effect) to predict IC₅₀ values .
Notes
- Advanced questions emphasize methodological rigor, data reconciliation, and interdisciplinary approaches (e.g., combining synthesis with computational modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
